![molecular formula C14H16N4O3 B2624132 ethyl 1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate CAS No. 901723-78-2](/img/structure/B2624132.png)
ethyl 1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate
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Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The 1,2,3-triazole ring, for example, is a five-membered ring containing two nitrogen atoms and three carbon atoms. The carboxylate ester group would likely contribute to the overall polarity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the 1,2,3-triazole ring might participate in reactions with electrophiles or nucleophiles. The carboxylate ester group could undergo hydrolysis or other reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polarity of its functional groups. Its melting and boiling points would depend on the strength of the intermolecular forces present .Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 1-[2-(2-methylanilino)-2-oxoethyl]triazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-3-21-14(20)12-8-18(17-16-12)9-13(19)15-11-7-5-4-6-10(11)2/h4-8H,3,9H2,1-2H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKVQJZBXWSJAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=N1)CC(=O)NC2=CC=CC=C2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-{[(2-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate |
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